molecular formula C11H14O4 B13794539 3.4-Dimethoxy-2-hydroxy-6-methylacetophenone

3.4-Dimethoxy-2-hydroxy-6-methylacetophenone

Cat. No.: B13794539
M. Wt: 210.23 g/mol
InChI Key: CLBDCDJWWOVREB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3.4-Dimethoxy-2-hydroxy-6-methylacetophenone can be synthesized through the reaction of acetyl chloride with 3,4,5-trimethoxytoluene in the presence of aluminum chloride as a catalyst . The reaction is typically carried out in ethyl ether at room temperature or in refluxing methylene chloride, yielding the desired product with a moderate yield of 67% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process mentioned above can be scaled up for larger production. The use of common reagents and relatively mild reaction conditions makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3.4-Dimethoxy-2-hydroxy-6-methylacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the acetophenone core can be reduced to form an alcohol.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetophenone derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3.4-Dimethoxy-2-hydroxy-6-methylacetophenone is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and hydroxyl groups enhances its antioxidant properties, making it a valuable compound for research in various fields .

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

1-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)ethanone

InChI

InChI=1S/C11H14O4/c1-6-5-8(14-3)11(15-4)10(13)9(6)7(2)12/h5,13H,1-4H3

InChI Key

CLBDCDJWWOVREB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)C)O)OC)OC

Origin of Product

United States

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